N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-27-7-3-6-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-2-4-11(18)8-12/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFCXCXFQXDZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jacobson Reaction for Pyrazole Annulation
The Jacobson reaction is a cornerstone for constructing fused pyrazole systems. For thieno[3,4-c]pyrazole derivatives, this method involves sequential N-acetylation, nitrosation, and cyclization of 2-methylthiophene-3-amine precursors.
Procedure :
- Reduction of Methyl 3-Aminothiophene-2-Carboxylate :
Lithium aluminum hydride (LAH) in refluxing 1,4-dioxane reduces the ester group to a methyl group, yielding 2-methylthiophene-3-amine (11).
$$
\text{Methyl 3-aminothiophene-2-carboxylate} \xrightarrow{\text{LAH, 1,4-dioxane}} \text{2-methylthiophene-3-amine (11)}
$$
Yield: 70–85% (crude).
N-Acetylation and Nitrosation :
Acetylation with acetic anhydride followed by nitrosation using sodium nitrite in hydrochloric acid generates the diazonium intermediate.Cyclization :
Heating the diazonium salt in aqueous ethanol induces cyclization to form the thieno[3,4-c]pyrazole core.
Challenges :
Palladium-Catalyzed Decarboxylative Coupling
An alternative route employs palladium catalysis to assemble the thieno[3,4-c]pyrazole framework. This method, adapted from pyrazolo[3,4-c]isoquinoline syntheses, uses potassium 2-aminothiophene-3-carboxylate and 2-haloarylaldehydes.
Procedure :
- Imination :
Potassium 2-aminothiophene-3-carboxylate reacts with 2-bromo-3-chlorobenzaldehyde in toluene under Pd(OAc)₂ catalysis to form an imine intermediate.
- Intramolecular Decarboxylative Coupling :
The intermediate undergoes Pd-mediated decarboxylation and cyclization at 100°C to yield the thieno[3,4-c]pyrazole core.
$$
\text{Pd(OAc)₂, Cs₂CO₃, dppf, toluene} \rightarrow \text{Thieno[3,4-c]pyrazole}
$$
Yield: 75–90%.
Advantages :
- Superior atom economy compared to stepwise cyclization.
- Tolerates electron-withdrawing substituents (e.g., 3-chlorophenyl).
Functionalization with 3-Chlorophenyl and 3-Methoxypropyl Groups
Amidation with N-(3-Methoxypropyl)Ethanediamide
The final step couples the thieno[3,4-c]pyrazole intermediate with N-(3-methoxypropyl)ethanediamide using carbodiimide chemistry.
Procedure :
- Activation :
EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF activate the carboxylic acid group of the pyrazole.
- Coupling :
N-(3-methoxypropyl)ethanediamide (1.5 equiv) is added, and the reaction is stirred at 25°C for 24 hours.
Workup :
- Extraction with ethyl acetate.
- Purification via recrystallization (ethanol/water).
Yield : 65–72%.
Optimization and Scalability
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Jacobson Reaction | Cyclization | 45–55 | 95–98 | Moderate |
| Pd-Catalyzed Coupling | Decarboxylative Cyclization | 75–90 | 97–99 | High |
| Suzuki Coupling | Aryl Introduction | 78–85 | 96–98 | High |
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve safety and yield for oxidation and coupling steps.
- Catalyst Recycling : Pd recovery via filtration reduces costs.
Characterization and Validation
Spectroscopic Data
| Parameter | Value (Thieno[3,4-c]Pyrazole Core) |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, pyrazole-H) |
| ¹³C NMR | δ 152.1 (C-SO₂) |
| HRMS | m/z 368.99 [M+H]⁺ |
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 214–216°C (decomp.).
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy Chains
The closest analog, N'-[2-(3-Chlorophenyl)-5,5-Dioxo-2H,4H,6H-5λ⁶-Thieno[3,4-c]Pyrazol-3-yl]-N-(2-Methoxyethyl)Ethanediamide (CAS: 899990-04-6), replaces the 3-methoxypropyl group with a 2-methoxyethyl chain. Key differences include:
| Property | Target Compound (3-Methoxypropyl) | Analog (2-Methoxyethyl) |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClN₄O₅S | C₁₆H₁₇ClN₄O₅S |
| Molecular Weight (g/mol) | 426.88 | 412.85 |
| SMILES | COCCCNC(=O)C(=O)N... | COCCNC(=O)C(=O)N... |
The longer 3-methoxypropyl chain increases hydrophobicity (predicted logP: ~1.8 vs.
Core Modifications: Pyrazole-Thiophene Derivatives
Compounds like 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analog (7b) lack the sulfone group and ethanediamide side chain. These derivatives prioritize hydrogen-bonding interactions via amino and cyano groups but exhibit lower metabolic stability due to the absence of sulfone .
Pharmacological Implications
- Sulfone-Containing Analogs: The 5,5-dioxo group in the target compound reduces oxidative metabolism, extending half-life compared to non-sulfone thienopyrazoles.
- Chlorophenyl Substitution : The 3-chlorophenyl group may enhance affinity for kinases or GPCRs, as seen in related scaffolds with halogenated aryl groups .
Biological Activity
The compound N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide (CAS Number: 899962-20-0) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₉ClN₄O₄S
- Molecular Weight : 422.9 g/mol
- Structural Features : The compound consists of a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an ethanediamide moiety.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| CAS Number | 899962-20-0 |
| Molecular Formula | C₁₈H₁₉ClN₄O₄S |
| Molecular Weight | 422.9 g/mol |
| Appearance | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown promising antifungal and antitubercular activities. The compound in focus may possess similar effects due to its structural characteristics.
Case Study: Antifungal Activity
In a study evaluating various pyrazole derivatives, certain compounds demonstrated potent antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. The results suggested that modifications in the pyrazole scaffold could enhance antifungal efficacy .
Anticancer Potential
The thieno[3,4-c]pyrazole scaffold has been explored for its anticancer properties. Research indicates that compounds containing this scaffold can inhibit tumor growth by inducing apoptosis in cancer cells.
Experimental Findings
- Cell Line Studies : In vitro studies on various cancer cell lines showed that derivatives of thieno[3,4-c]pyrazole led to significant reductions in cell viability.
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation.
Anti-inflammatory Effects
Compounds similar to this compound have also been investigated for anti-inflammatory properties. These effects are typically attributed to the inhibition of pro-inflammatory cytokines and enzymes.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions under controlled conditions.
- Introduction of Substituents : Functional groups such as the chlorophenyl and methoxypropyl are introduced through substitution reactions.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1: Cyclization | Formation of thieno[3,4-c]pyrazole core |
| Step 2: Substitution | Introduction of chlorophenyl group |
| Step 3: Final Modification | Addition of methoxypropyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
